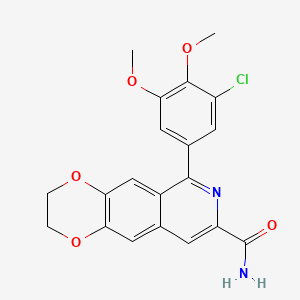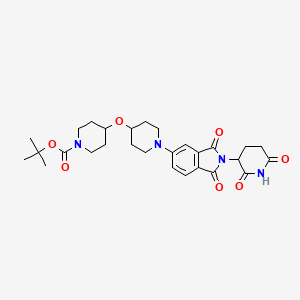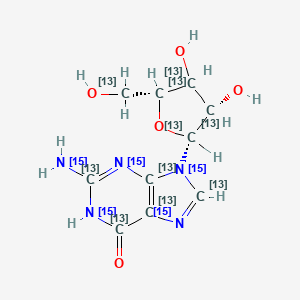
Guanosine-13C10,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine-13C10,15N5 is a stable isotope-labeled compound of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The process typically involves the protection of functional groups, selective labeling, and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the isotopic enrichment and chemical purity of the final product. The production is carried out under controlled conditions to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert guanosine to its deoxy form.
Substitution: Nucleophilic substitution reactions can modify the ribose or guanine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic labels .
Major Products
The major products formed from these reactions include various guanine derivatives, deoxyguanosine, and substituted guanosine compounds .
Applications De Recherche Scientifique
Guanosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand nucleotide metabolism.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled nucleotides for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of Guanosine-13C10,15N5 is similar to that of natural guanosine. It interacts with various molecular targets, including enzymes involved in nucleotide metabolism and receptors in the adenosinergic system. Guanosine exerts neuroprotective effects by modulating adenosine transmission and has cytotoxic effects on tumor cells by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine-15N5: Labeled with nitrogen-15 isotopes.
Guanosine-13C10: Labeled with carbon-13 isotopes.
Uridine-13C9,15N2: Another isotope-labeled nucleoside .
Uniqueness
Guanosine-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing enhanced sensitivity and resolution in NMR studies and other analytical techniques.
Propriétés
Formule moléculaire |
C10H13N5O5 |
|---|---|
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
2-(15N)azanyl-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
NYHBQMYGNKIUIF-YEVWCPNYSA-N |
SMILES isomérique |
[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
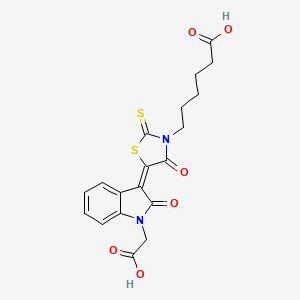
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
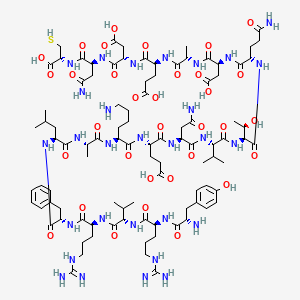
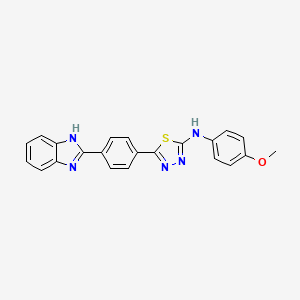
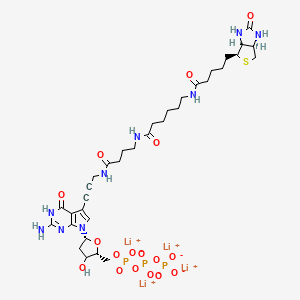
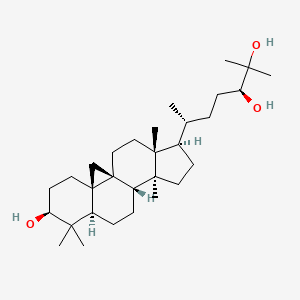
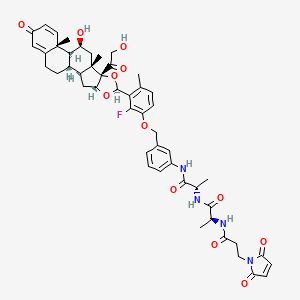
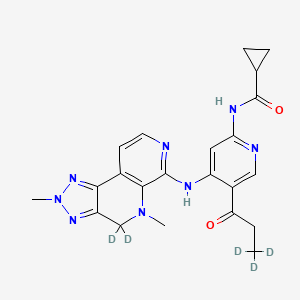
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
